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Compound of Interest

Compound Name: 2-Amino-4-methoxypyrimidine

Cat. No.: B089509 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4-
methoxypyrimidine, a key intermediate in pharmaceutical and agrochemical research. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed look at its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Due to the limited

availability of experimentally derived public data, the spectral information presented herein is

based on predicted values from computational models.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 2-Amino-4-methoxypyrimidine. These predictions are generated

using advanced computational algorithms and provide a reliable reference for the identification

and characterization of this compound.

Predicted ¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b089509?utm_src=pdf-interest
https://www.benchchem.com/product/b089509?utm_src=pdf-body
https://www.benchchem.com/product/b089509?utm_src=pdf-body
https://www.benchchem.com/product/b089509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.95 Doublet 1H H6

6.15 Doublet 1H H5

5.05 Broad Singlet 2H -NH₂

3.90 Singlet 3H -OCH₃

Predicted ¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (ppm) Assignment

167.0 C4

163.5 C2

158.0 C6

90.0 C5

54.0 -OCH₃

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

126.06 100 [M+H]⁺

109.04 45 [M-NH₂]⁺

95.04 30 [M-OCH₃]⁺

81.03 20 [M-CH₃-CO]⁺
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Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring NMR and

MS spectra of pyrimidine derivatives like 2-Amino-4-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is

outlined below.

2.1.1. Sample Preparation

Weighing: Accurately weigh 10-20 mg of the 2-Amino-4-methoxypyrimidine sample for ¹H

NMR and 50-100 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for

pyrimidine derivatives.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).

2.1.2. ¹H NMR Acquisition

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher. The

instrument's probe should be tuned to the proton frequency.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical

peaks.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is typically sufficient.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The

resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shift

axis using the internal standard.

2.1.3. ¹³C NMR Acquisition

Spectrometer Setup: Tune the probe to the ¹³C frequency. Maintain the lock and shim

settings from the ¹H NMR acquisition.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to

obtain a proton-decoupled spectrum.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. Longer delays may be necessary for quaternary carbons.

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required

compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Processing: Process the data similarly to the ¹H NMR spectrum, applying a Fourier

transform, phasing, and baseline correction.

Mass Spectrometry (MS)
The following is a general protocol for the mass analysis of small organic molecules.

2.2.1. Sample Preparation

Dissolution: Prepare a stock solution of the sample by dissolving it in a suitable organic

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
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Dilution: Dilute the stock solution with the same solvent or a mixture of solvents compatible

with the ionization source to a final concentration of 1-10 µg/mL.

Filtration: If any particulate matter is present, filter the final solution through a syringe filter to

prevent clogging of the instrument's tubing.

2.2.2. Data Acquisition

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe

pump at a constant flow rate.

Instrument Parameters:

Ionization Mode: Select either positive or negative ion mode. For 2-Amino-4-
methoxypyrimidine, positive ion mode is generally suitable for observing the protonated

molecule [M+H]⁺.

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular

weight of the analyte.

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

desolvation gas temperature and flow rate to achieve a stable and abundant ion signal.

Data Analysis: The acquired mass spectrum will show peaks corresponding to the mass-to-

charge ratios (m/z) of the ions generated from the analyte. The molecular weight can be

determined from the molecular ion peak.

Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectral data

of a chemical compound.
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General workflow for spectral data acquisition and analysis.
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To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-4-
methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089509#2-amino-4-methoxypyrimidine-spectral-data-
1h-nmr-13c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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